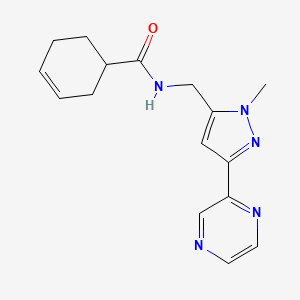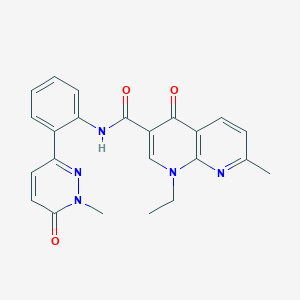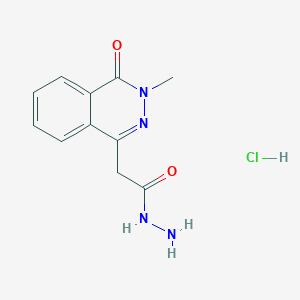![molecular formula C25H19ClF3N5O4S B2882821 2-(4-chlorophenoxy)-N-[[4-(4-nitrophenyl)-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]acetamide CAS No. 389071-74-3](/img/structure/B2882821.png)
2-(4-chlorophenoxy)-N-[[4-(4-nitrophenyl)-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-chlorophenoxy)-N-[[4-(4-nitrophenyl)-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]acetamide is a useful research compound. Its molecular formula is C25H19ClF3N5O4S and its molecular weight is 577.96. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Conformational Studies and Synthesis
- The conformations of compounds similar to the requested molecule have been studied using methods like the dipole moment method and quantum chemical calculations. For example, the conformations of 2-chloro-N-[2-(methylsulfanyl)phenyl]- and 2-(diphenylthiophosphoryl)-N-[2-(methylsulfanyl)phenyl]acetamides have been explored, revealing insights into their structural preferences and potential reactivity (E. Ishmaeva et al., 2015).
Radiosynthesis for Metabolic Studies
- Radiosynthesis techniques have been applied to chloroacetanilide herbicides and dichloroacetamide safeners to produce high-specific-activity compounds for metabolic and mode of action studies (B. Latli, J. Casida, 1995).
Antibacterial and Antifungal Properties
- Certain derivatives with structural similarities have been synthesized and evaluated for their in-vitro antibacterial and antifungal activities, showing potential as antimicrobial agents. For instance, 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)-N-[4-oxo-2-(substituted)phenyl-1,3-thiazolidin-3-yl]acetamide derivatives were found active against various bacterial and fungal strains (Shiv Kumar et al., 2012).
Structural and Hydrogen Bond Studies
- The study of hydrogen bonding and its influence on molecular structure and properties is another area where similar compounds have been examined. This research can provide insights into the behavior of such molecules in different environments and their potential applications in materials science or as ligands in coordination chemistry (M. Malathi et al., 2004).
Antimalarial Activity and SAR Analysis
- Some derivatives have been investigated for their antimalarial activity, with structure-activity relationships (SAR) studies helping to optimize their efficacy. For example, a series of compounds with a similar structural motif to the requested compound were studied for their potency against Plasmodium berghei in mice, contributing to the development of new antimalarial agents (L. M. Werbel et al., 1986).
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[[4-(4-nitrophenyl)-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClF3N5O4S/c26-18-5-11-21(12-6-18)38-14-23(35)30-13-22-31-32-24(33(22)19-7-9-20(10-8-19)34(36)37)39-15-16-1-3-17(4-2-16)25(27,28)29/h1-12H,13-15H2,(H,30,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDARWQQTPCJBQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NN=C(N2C3=CC=C(C=C3)[N+](=O)[O-])CNC(=O)COC4=CC=C(C=C4)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClF3N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
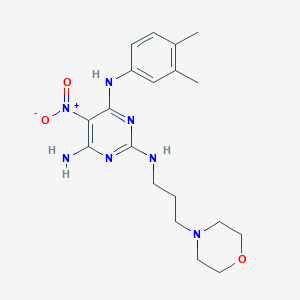
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-methoxyethyl)oxalamide](/img/structure/B2882742.png)
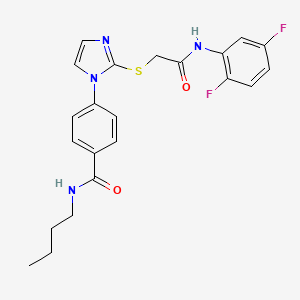
![N-{2-[6-(benzylthio)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}-4-methoxybenzenesulfonamide](/img/structure/B2882745.png)

![2-amino-N-(2-ethoxyphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B2882750.png)
![N-[3-(1-Methyltriazol-4-yl)phenyl]prop-2-enamide](/img/structure/B2882751.png)
![4-(6-(3,5-Dimethyl-1H-pyrazol-1-YL)-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-YL]pyrazolo[1,5-A]pyrimidin-7-YL)phenyl methyl ether](/img/structure/B2882752.png)

![2-((6-(hydroxymethyl)-2-(4-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2882756.png)
